molecular formula C13H9N3O3 B2811421 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 677720-18-2

5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2811421
CAS No.: 677720-18-2
M. Wt: 255.233
InChI Key: YWTGZRRGMPKJQZ-UHFFFAOYSA-N
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Description

5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylic acid group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an urea or thiourea. For this compound, the reaction can be modified to include 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds .

The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often without the need for a catalyst . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to therapeutic effects. For example, as a kinase inhibitor, it can modulate cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold for drug development and other applications.

Biological Activity

The compound 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and purities.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. In particular:

  • In vitro Studies : The compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. A study reported that compounds structurally related to 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine showed a reduction in cell viability by up to 66% at a concentration of 100 µM when compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key cellular pathways that are critical for cancer cell proliferation and survival. Specific structural features, such as the presence of a carboxylic acid group, have been linked to enhanced biological activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Resistance Profiles : The compound demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
  • Broader Spectrum : In addition to Staphylococcus aureus, it has been tested against other resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies

  • Anticancer Efficacy in A549 Cells : A study evaluated various derivatives of pyrazolo[1,5-a]pyrimidines for their anticancer activity. Compound variants with different substituents were tested for cytotoxicity using MTT assays. The findings indicated that certain derivatives exhibited significantly lower cytotoxic effects on non-cancerous cells while maintaining high efficacy against cancer cells .
  • Antimicrobial Testing Against MRSA : In another study focusing on antimicrobial properties, the compound was shown to inhibit growth in methicillin-resistant Staphylococcus aureus (MRSA) strains at concentrations that were non-toxic to human cells. This selective toxicity is crucial for developing safer therapeutic agents .

Data Tables

Activity TypeTarget Organism/Cell LineConcentration (µM)Effectiveness (%)Reference
AnticancerA549 (lung adenocarcinoma)10066
AntimicrobialMRSAVariesSignificant
AntimicrobialKlebsiella pneumoniaeVariesSignificant
AntimicrobialPseudomonas aeruginosaVariesSignificant

Properties

IUPAC Name

5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12-7-10(8-4-2-1-3-5-8)16-11(14-12)6-9(15-16)13(18)19/h1-7H,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTGZRRGMPKJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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